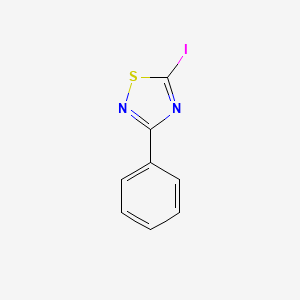
5-Iodo-3-phenyl-1,2,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-3-phenyl-1,2,4-thiadiazole is a heterocyclic compound that contains sulfur, nitrogen, and iodine atoms within its structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
The synthesis of 5-Iodo-3-phenyl-1,2,4-thiadiazole typically involves the reaction of phenylthiosemicarbazide with iodine and an oxidizing agent. One common method includes the use of phosphorus oxychloride as a dehydrating agent, which facilitates the cyclization process to form the thiadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
5-Iodo-3-phenyl-1,2,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity.
Coupling Reactions: It can participate in coupling reactions, such as Sonogashira coupling, to form more complex molecules.
Scientific Research Applications
5-Iodo-3-phenyl-1,2,4-thiadiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent, showing cytotoxic effects on various cancer cell lines.
Antimicrobial Agents: The compound exhibits antimicrobial activity against several bacterial strains, making it a candidate for developing new antibiotics.
Materials Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Iodo-3-phenyl-1,2,4-thiadiazole involves its interaction with specific molecular targets. In cancer cells, it may induce apoptosis by interacting with key proteins involved in cell cycle regulation and apoptosis pathways . Its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
5-Iodo-3-phenyl-1,2,4-thiadiazole can be compared with other thiadiazole derivatives such as:
5-Phenyl-1,3,4-thiadiazole: Lacks the iodine substituent, which may result in different biological activities and reactivity.
3,5-Diiodo-1,2,4-thiadiazole: Contains two iodine atoms, which can enhance its reactivity in coupling reactions.
2-Amino-5-phenyl-1,3,4-thiadiazole: Contains an amino group, which can alter its electronic properties and biological activity.
These comparisons highlight the unique properties of this compound, particularly its iodine substituent, which plays a crucial role in its chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H5IN2S |
|---|---|
Molecular Weight |
288.11 g/mol |
IUPAC Name |
5-iodo-3-phenyl-1,2,4-thiadiazole |
InChI |
InChI=1S/C8H5IN2S/c9-8-10-7(11-12-8)6-4-2-1-3-5-6/h1-5H |
InChI Key |
BUFPVTBMWNOOQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=N2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-((Benzyloxy)carbonyl)-5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13515599.png)
![Tert-butyl tricyclo[4.3.1.1,3,8]undecane-4-carboxylate](/img/structure/B13515606.png)
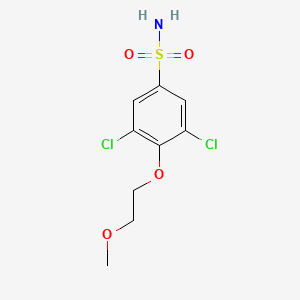
![rac-(1R,5R)-5-{[(benzyloxy)carbonyl]amino}-4,4-difluorocycloheptane-1-carboxylic acid](/img/structure/B13515625.png)
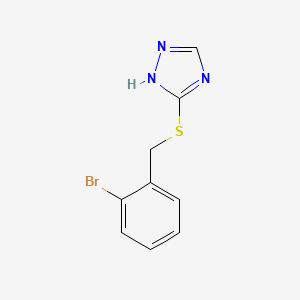

![1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-amine](/img/structure/B13515636.png)
![2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol](/img/structure/B13515652.png)

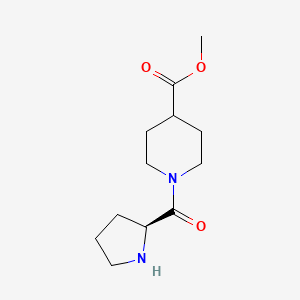


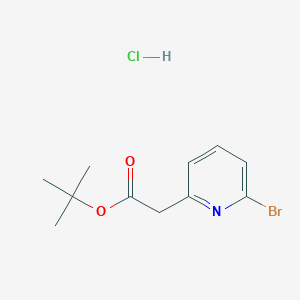
![3-(3-Bromo-1,2-oxazol-5-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoicacid](/img/structure/B13515683.png)
